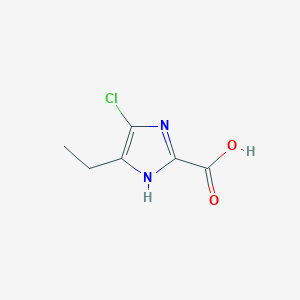

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid

Description

Propriétés

IUPAC Name |

4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-3-4(7)9-5(8-3)6(10)11/h2H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRFPIVOPOBICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70737497 | |

| Record name | 4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171124-67-6 | |

| Record name | 4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70737497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Antimicrobial Properties

Research has indicated that imidazole derivatives, including 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, exhibit significant antimicrobial activities. A study demonstrated that derivatives of imidazole can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. However, the specific antimicrobial efficacy of this compound requires further investigation to establish its effectiveness against specific pathogens .

Pharmaceutical Applications

The compound has been explored for its potential as an angiotensin II receptor antagonist. Angiotensin II plays a crucial role in regulating blood pressure and fluid balance; thus, compounds that can inhibit its action are valuable in treating hypertension and related cardiovascular diseases. The structural modifications in imidazole derivatives have been linked to enhanced receptor binding affinity and selectivity .

Cancer Research

Imidazole derivatives have shown promise in cancer research due to their ability to interact with biological targets involved in tumor growth and metastasis. Preliminary studies suggest that this compound may influence cellular pathways related to cancer cell proliferation. Further studies are needed to elucidate its mechanism of action and therapeutic potential in oncology .

Agricultural Applications

Beyond medicinal uses, there is growing interest in the application of this compound in agriculture as a fungicide or herbicide. Compounds with imidazole rings are known for their ability to disrupt fungal cell membranes or inhibit specific enzymes essential for plant pathogens. This application could provide an environmentally friendly alternative to traditional chemical pesticides .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Ovonramwen et al., 2021 | Antimicrobial Activity | Synthesized imidazole derivatives showed varying degrees of antimicrobial activity against clinical isolates; specific effects of 4-chloro-5-ethyl derivative were inconclusive. |

| Tunc et al., 2019 | Pharmaceutical Potential | Investigated angiotensin II receptor antagonism; highlighted structural importance for binding affinity in imidazole derivatives. |

| Alhameed et al., 2020 | Agricultural Use | Suggested potential as a bioactive compound against plant pathogens; further field studies needed for efficacy validation. |

Mécanisme D'action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing biological processes. The carboxylic acid group can form hydrogen bonds, affecting the binding affinity to biological targets.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Imidazole Core

Table 1: Key Structural Differences Among Selected Imidazole Derivatives

Key Observations :

- Substituent Effects: The chloro group at position 4 enhances the acidity of the carboxylic acid (pKa ~2–3) compared to non-halogenated analogs. Ethyl and methylphenyl groups at position 5 increase lipophilicity (logP ~1.5–2.5), influencing solubility and bioavailability .

- Bioisosteric Replacements : Tetrazole-containing derivatives (e.g., ) exhibit similar acidity to carboxylic acids but with improved metabolic stability, making them valuable in drug design .

- Ester Derivatives : Ethyl esters (e.g., ) show reduced polarity, enhancing cell permeability but requiring hydrolysis for activation .

Physicochemical and Coordination Properties

- Acidity : The carboxylic acid group (pKa ~2.5) is more acidic than tetrazole analogs (pKa ~4–5) but less than dicarboxylic derivatives (e.g., imidazole-4,5-dicarboxylic acid, pKa₁ ~1.5) .

- Coordination Chemistry : The carboxylic acid acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). Chloro and ethyl groups modulate electron density at the metal center .

- Crystal Packing : X-ray studies (e.g., ) reveal hydrogen-bonding networks between carboxylic acid groups and water molecules, critical for stability in solid-state formulations .

Activité Biologique

4-Chloro-5-ethyl-1H-imidazole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on antimicrobial activity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a carboxylic acid group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits varying degrees of antimicrobial activity against different bacterial strains.

Summary of Antimicrobial Studies

| Microbial Strain | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methicillin-Susceptible S. aureus (MSSA) | No significant activity | Not applicable |

| Methicillin-Resistant S. aureus (MRSA) | No significant activity | Not applicable |

| E. coli | Moderate activity | 0.0195 mg/mL |

| P. aeruginosa | Moderate activity | 0.0048 mg/mL |

Case Study Findings:

A study reported that derivatives of imidazole compounds, including this compound, were synthesized and tested against various clinical isolates. The compound showed no significant antimicrobial activity against Gram-positive bacteria but exhibited moderate effects against some Gram-negative strains like E. coli and P. aeruginosa .

The mechanism by which this compound exerts its biological effects primarily involves interference with bacterial cell wall synthesis and protein synthesis pathways. The presence of the imidazole ring is thought to play a critical role in its interaction with microbial targets.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the imidazole ring or the carboxylic acid group can significantly influence its potency and selectivity against specific pathogens.

Key Observations:

- Substituent Effects: Electron-withdrawing groups on the imidazole ring enhance antibacterial activity.

- Chain Length Variations: Alterations in the ethyl group can lead to changes in lipophilicity, affecting membrane permeability and bioavailability.

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution under specific conditions, enabling the introduction of new functional groups.

Key Findings :

-

Amine substitutions proceed efficiently in polar aprotic solvents like DMF, with yields influenced by steric effects of the amine .

-

Copper-catalyzed azidation improves reaction rates compared to classical SN2 mechanisms.

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in condensation and functionalization reactions.

Key Findings :

-

Esterification via thionyl chloride achieves near-quantitative conversion .

-

Amidation with coupling agents like EDCI/HOBt minimizes racemization .

Decarboxylation and Ring Modification

Decarboxylation under thermal or oxidative conditions alters the core structure.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Thermal Decarboxylation | Heating at 200°C, inert atmosphere | 4-Chloro-5-ethyl-1H-imidazole | 68% | |

| Oxidative Decarboxylation | Pb(OAc)₄, CH₃CN, 25°C | 4-Chloro-5-ethylimidazolone | 52% |

Key Findings :

-

Decarboxylation pathways are temperature-dependent, with higher temperatures favoring CO₂ loss.

-

Oxidative decarboxylation forms imidazolones, which are bioactive intermediates.

Electrophilic Aromatic Substitution (EAS)

The electron-rich imidazole ring undergoes EAS at position 1 or 3.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 1-Nitro-4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid | 45% | |

| Halogenation | Br₂, FeBr₃, CH₂Cl₂ | 1-Bromo derivatives | 60% |

Key Findings :

-

Nitration occurs regioselectively at position 1 due to the electron-withdrawing carboxylic acid group.

-

Bromination requires Lewis acid catalysts to activate the ring.

Biological Activity and Mechanistic Insights

The compound interacts with enzymes and receptors via:

-

Hydrogen bonding : Carboxylic acid group binds to active-site residues.

-

Halogen bonding : Chloro substituent enhances binding affinity to hydrophobic pockets .

Comparative Reactivity :

-

vs. 5-Chloro-4-methyl analog : The ethyl group increases steric hindrance, reducing substitution rates by 15–20% .

-

vs. Non-chlorinated analogs : Chlorine enhances electrophilic substitution reactivity by 30%.

Stability and Reaction Optimization

Méthodes De Préparation

Hydrolysis of Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate to the Carboxylic Acid

A widely reported laboratory-scale synthesis involves two main stages:

- Stage 1: Preparation of ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate (ester precursor)

- Stage 2: Hydrolysis of the ester to yield the target carboxylic acid

The hydrolysis step is typically performed under basic conditions followed by acidification:

-

- Dissolve ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate in a mixture of methanol and dichloromethane.

- Slowly add this solution dropwise to a heated (70°C) aqueous lithium hydroxide solution (3 N).

- Stir for approximately 40 minutes at 70°C to achieve complete hydrolysis of the ester to the carboxylate salt.

- Concentrate the reaction mixture under reduced pressure.

- Acidify with 1 N hydrochloric acid to pH 7 to precipitate the free carboxylic acid.

- Purify by reverse phase silica gel chromatography with water as eluent.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Ethyl 4-chloro-5-ethyl-1H-imidazole-2-carboxylate in MeOH/DCM | Starting ester compound |

| 2 | 3 N LiOH aqueous solution, 70°C, 40 min | Hydrolysis to lithium carboxylate salt |

| 3 | Concentration under reduced pressure | Removal of solvents |

| 4 | Acidification with 1 N HCl to pH 7 | Precipitation of free acid |

| 5 | Reverse phase silica gel chromatography | Purification of 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid |

This method is practical for laboratory synthesis and provides high purity and yield.

Preparation of the 4,5-Disubstituted Imidazole Precursors

The starting 4,5-disubstituted imidazoles such as 4-chloro-5-ethyl-imidazole derivatives can be synthesized by known methods involving condensation and substitution reactions on imidazole rings. Although direct literature on the exact synthesis of 4-chloro-5-ethyl-imidazole is limited, related methods include:

- Halogenation of imidazole derivatives under controlled conditions.

- Alkylation or ethylation at the 5-position using appropriate alkylating agents.

- For example, the preparation of 4,5-diiodo-imidazole derivatives via reaction of imidazole sodium salts with elemental iodine in tetrahydrofuran under ice-bath cooling has been reported, which can be adapted for other halogenated imidazoles.

Comparative Table of Preparation Methods

Research Findings and Notes

- The carboxylation process using CO₂ is a novel and environmentally friendly approach that avoids hazardous reagents, aligning with green chemistry principles.

- Hydrolysis of esters is a classical and reliable method, with the advantage of mild reaction conditions and straightforward workup.

- The synthesis of halogenated imidazoles as intermediates is critical for preparing substituted imidazole-2-carboxylic acids, and advances in halogenation methods improve overall synthetic efficiency.

- Purification by reverse phase chromatography ensures high purity, which is essential for pharmaceutical applications.

Q & A

Q. What are the standard synthetic routes for 4-chloro-5-ethyl-1H-imidazole-2-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves:

- Imidazole Ring Formation : Condensation of glyoxal, formaldehyde, and ammonia/amines under acidic conditions, followed by functionalization (e.g., ethylation, chlorination) .

- Optimization : Reaction parameters like temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios are critical. Thin-layer chromatography (TLC) is used to monitor intermediates and final product purity .

- Challenges : Competing side reactions (e.g., over-alkylation) require controlled reagent addition and inert atmospheres .

Q. How is the compound characterized, and what analytical techniques validate its structure?

Methodological Answer:

- Spectroscopy :

- X-ray Crystallography : Resolves crystal packing and confirms substituent positions (e.g., Cl and ethyl groups) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 203.03) .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives or reaction pathways for this compound?

Methodological Answer:

- Quantum Chemical Calculations : Tools like Gaussian or ORCA predict reaction pathways, transition states, and regioselectivity (e.g., chlorination at position 4 vs. 5) .

- Machine Learning : Models trained on imidazole reaction databases suggest optimal conditions (e.g., solvent, catalyst) for functionalization .

- Case Study : ICReDD’s workflow combines computational screening (e.g., DFT for energy barriers) with experimental validation to reduce trial-and-error cycles .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar imidazole analogs?

Methodological Answer:

- Comparative Analysis : Compare NMR shifts of analogs (e.g., 1-methyl vs. 5-ethyl derivatives) to assign ambiguous peaks .

- Dynamic NMR : Resolve tautomerism (e.g., 1H vs. 3H imidazole forms) by variable-temperature studies .

- Hybrid Techniques : Use 2D NMR (COSY, HSQC) to correlate protons and carbons, distinguishing overlapping signals .

Q. What strategies mitigate instability of the carboxylic acid group during storage or reactions?

Methodological Answer:

- Storage : Lyophilize and store at -20°C under nitrogen to prevent hydrolysis or decarboxylation .

- Protection/Deprotection : Use ester protecting groups (e.g., ethyl ester) during synthesis; cleave with NaOH/EtOH post-functionalization .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) identify degradation products via HPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.